4-Deschloro-4-hydroxy Clofazimine
Overview
Description
4-Deschloro-4-hydroxy Clofazimine, also known by its chemical name 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, is a water-soluble carbodiimide. It is commonly used in organic synthesis, particularly in the formation of amide bonds. This compound is often employed in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Deschloro-4-hydroxy Clofazimine can be synthesized by coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The process involves the same synthetic route but on a larger scale, ensuring consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4-Deschloro-4-hydroxy Clofazimine primarily undergoes substitution reactions, particularly in the activation of carboxyl groups to form amide bonds. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound is used with primary amines to form amide bonds.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions with appropriate oxidizing or reducing agents.
Major Products Formed
The major products formed from reactions involving this compound are amides, which are crucial in peptide synthesis and protein crosslinking .
Scientific Research Applications
4-Deschloro-4-hydroxy Clofazimine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in protein crosslinking and the preparation of immunoconjugates.
Medicine: Utilized in drug development and the synthesis of therapeutic peptides.
Industry: Applied in the production of various bioconjugates and in the immobilization of biomolecules.
Mechanism of Action
4-Deschloro-4-hydroxy Clofazimine functions by activating carboxyl groups to form amide bonds. The mechanism involves the formation of an activated ester intermediate, which then reacts with a primary amine to form the desired amide bond. This process is facilitated by the carbodiimide group in this compound, which acts as a leaving group .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
Uniqueness
4-Deschloro-4-hydroxy Clofazimine is unique in its water solubility, which makes it easier to handle and purify compared to other carbodiimides like DCC and DIC. The urea byproduct formed during reactions with this compound can be easily removed using dilute acid, which is not the case with DCC and DIC .
Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(33)14-10-19)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30,33H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJTTLFGPOMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001548 | |
Record name | 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80832-46-8 | |
Record name | 3-(4-Hydroxyanilino)-10-(4-chlorophenyl)-2,10-dihydro-2-isopropyliminophenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({5-(4-Chlorophenyl)-3-[(propan-2-yl)amino]-5,10-dihydrophenazin-2-yl}imino)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOL, 4-((5-(4-CHLOROPHENYL)-3,5-DIHYDRO-3-((1-METHYLETHYL)IMINO)-2-PHENAZINYL)AMINO)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG49QHP7E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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